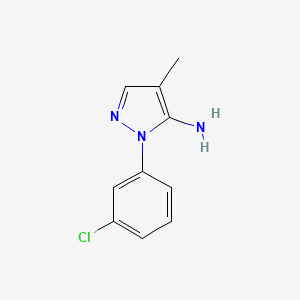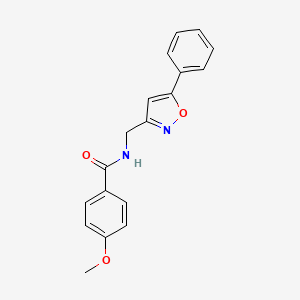
4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide” is a synthetic compound that has shown promise in various fields of research due to its unique physical and chemical properties. It belongs to the class of organic compounds known as benzamides, which are significant in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzamide compounds are generally synthesized starting from benzoic acid derivatives and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Applications De Recherche Scientifique
Antihyperglycemic Agents
Research on benzamide derivatives, such as the preparation of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, highlighted their potential as antidiabetic agents. A structure-activity relationship study identified compounds with significant antihyperglycemic effects, suggesting their utility in diabetes mellitus treatment (Nomura et al., 1999).
Peroxisome Proliferator-Activated Receptor Agonists
Compounds containing similar benzamide structures have been evaluated as dual α/γ peroxisome proliferator-activated receptor (PPAR) agonists. Such agents have applications in clinical programs, particularly in the context of metabolic diseases. A notable example includes the determination of MK-0767 in human plasma, showcasing its potential in therapeutic applications (Song et al., 2004).
Neuroprotective Agents
A series of 5-aroylindolyl-substituted hydroxamic acids demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), with implications for Alzheimer's disease treatment. These compounds showed promise in decreasing phosphorylation and aggregation of tau proteins, alongside neuroprotective activity (Lee et al., 2018).
Antimicrobial and Antioxidant Activities
Benzamide derivatives isolated from endophytic Streptomyces have shown antimicrobial and antioxidant activities. These findings open avenues for the development of new antimicrobial and antioxidant agents from natural sources (Yang et al., 2015).
Anticancer Evaluation
Research into benzimidazole derivatives revealed their potential in anticancer applications. Synthesized compounds were evaluated for their anticancer activity, presenting a new approach to cancer treatment through the modification and evaluation of benzimidazole-based compounds (Salahuddin et al., 2014).
Propriétés
IUPAC Name |
4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-9-7-14(8-10-16)18(21)19-12-15-11-17(23-20-15)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRMYNSHNCOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,5-dimethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2653259.png)

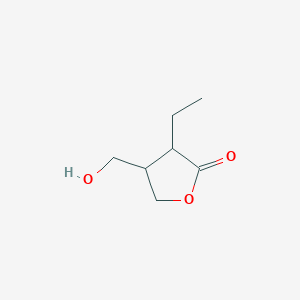

![2-{[5-carbamoyl-1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}acetic acid](/img/structure/B2653267.png)
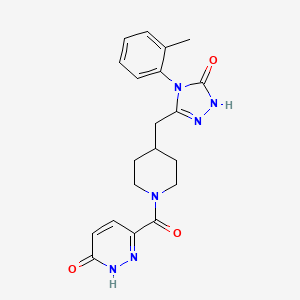

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2653273.png)
![2-Phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2653275.png)

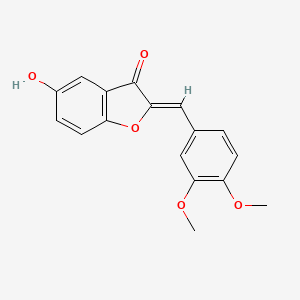
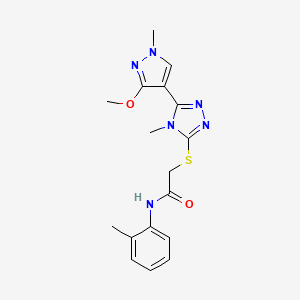
![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2653279.png)
